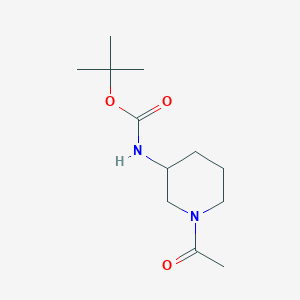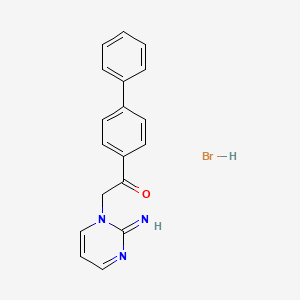![molecular formula C18H20N2O3 B6103515 3-(3,5-dimethylbenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]-2,5-pyrrolidinedione](/img/structure/B6103515.png)
3-(3,5-dimethylbenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethylbenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]-2,5-pyrrolidinedione, also known as DMI, is a chemical compound that has been widely used in scientific research due to its unique properties. DMI belongs to the class of pyrrolidine-2,5-dione compounds and has a molecular formula of C20H22N2O3.
作用機序
The exact mechanism of action of 3-(3,5-dimethylbenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that this compound may act by modulating the activity of the GABAergic system, which is known to play a crucial role in the regulation of neuronal excitability. This compound has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and reduced neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to increased inhibitory neurotransmission. This compound has also been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter. This may contribute to its anticonvulsant and anxiolytic effects. Additionally, this compound has been shown to have sedative effects, which may be due to its ability to increase the activity of GABA receptors.
実験室実験の利点と制限
3-(3,5-dimethylbenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a potent and selective modulator of the GABAergic system, which makes it a valuable tool for studying the role of GABA in neuronal excitability and regulation. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, there are also some limitations to the use of this compound in lab experiments. It is a relatively complex molecule, which may make synthesis and purification difficult. Additionally, this compound has been shown to have some toxicity in animal models, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-(3,5-dimethylbenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]-2,5-pyrrolidinedione. One area of interest is the development of novel therapeutic agents based on the structure of this compound. This may involve the synthesis of analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on neuronal excitability and regulation. Finally, the potential use of this compound as a therapeutic agent for the treatment of various neurological disorders should be further explored through preclinical and clinical studies.
合成法
3-(3,5-dimethylbenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]-2,5-pyrrolidinedione can be synthesized through a series of chemical reactions, including the condensation of 3,5-dimethylbenzaldehyde and 5-methylisoxazole-3-carboxaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after the reaction mixture is acidified and purified through column chromatography.
科学的研究の応用
3-(3,5-dimethylbenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]-2,5-pyrrolidinedione has been widely used in scientific research due to its unique properties. It has been shown to have potent anticonvulsant, anxiolytic, and sedative properties in animal models. This compound has also been studied for its potential as a novel therapeutic agent for the treatment of various neurological disorders, including epilepsy, anxiety, and depression.
特性
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-11-4-12(2)6-14(5-11)8-15-9-17(21)20(18(15)22)10-16-7-13(3)23-19-16/h4-7,15H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRAJSSXBSVWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2CC(=O)N(C2=O)CC3=NOC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B6103438.png)

![N'-[1-(4-hydroxyphenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B6103458.png)
![7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6103468.png)
![1-sec-butyl-5-(difluoromethyl)-7-(4-fluorophenyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6103473.png)

![N-[(2-methyl-4-quinolinyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B6103483.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-{4-[chloro(difluoro)methoxy]phenyl}acetamide)](/img/structure/B6103485.png)
![1-tert-butyl-4-(4-isopropylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6103496.png)
![[1-(4-methoxy-3-methylbenzoyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6103505.png)
![1-{3-[3-(dimethylamino)propyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-3,3-dimethyl-2-butanol hydrochloride](/img/structure/B6103507.png)
![2-[4-methyl-6-(4-{[2-(1H-pyrazol-1-yl)ethyl]amino}piperidin-1-yl)pyrimidin-2-yl]phenol](/img/structure/B6103524.png)

![4-(3-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6103541.png)